6-(tert-Butoxy)-4-methylnicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

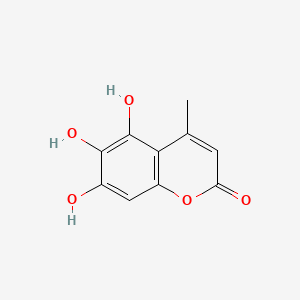

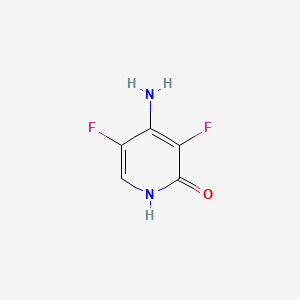

6-(tert-Butoxy)-4-methylnicotinaldehyde (6-tB-4-MNA) is an aldehyde containing a tert-butoxy group that is derived from nicotinic acid. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 6-tB-4-MNA is also used as a starting material for the synthesis of various derivatives of nicotinic acid. 6-tB-4-MNA has been found to have a wide range of applications in the pharmaceutical and agrochemical industries.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Mechanisms

- Studies have highlighted the antioxidant activities of sterically hindered phenols, including compounds structurally related to 6-(tert-Butoxy)-4-methylnicotinaldehyde. These antioxidants exhibit high reactivity with free radicals due to their structural features, which include bulky substituents that reduce steric crowding around the reactive hydroxyl group, enhancing their effectiveness in preventing oxidative damage (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Synthesis of Radiopharmaceuticals

- Derivatives of benzaldehydes, including those similar to this compound, have been used as precursors in the synthesis of radiopharmaceuticals. These compounds facilitate the incorporation of fluorine-18, a radioactive isotope used in positron emission tomography (PET), into biologically active molecules. This process benefits from the presence of labile protective groups in the aldehyde precursors, which can be removed under mild conditions, essential for the synthesis of radiopharmaceutical agents (Orlovskaja, Fedorova, Studentsov, Golovina, & Krasikova, 2016).

Electrochemical Studies and Applications

- Electrochemical investigations into related compounds have been conducted to understand their stability and reactivity. These studies are crucial for applications in organic synthesis and the development of new materials. For instance, the electrochemical behavior of N-alkoxyarylaminyl radicals, which share a similar tert-butoxy group, has been explored to determine their stability and potential as intermediates in organic reactions (Miura & Muranaka, 2006).

Applications in Organic Synthesis

- Compounds with tert-butoxy groups are instrumental in the synthesis of complex molecules. For example, the development of new methodologies for the synthesis of modified Weinreb amides demonstrates the utility of tert-butoxy and methylamides as effective acylating agents. These findings are significant for the field of synthetic organic chemistry, offering new avenues for the synthesis of ketones and aldehydes from primary and secondary alcohols (Labeeuw, Phansavath, & Genêt, 2004).

Eigenschaften

IUPAC Name |

4-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-10(14-11(2,3)4)12-6-9(8)7-13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCKYEVVMKJYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745160 |

Source

|

| Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289148-87-3 |

Source

|

| Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6,7,8,9-tetrahydro-1H-naphtho[1,2-d]imidazole](/img/structure/B566608.png)